molecular formula C14H22N2O2 B7891691 Phenyl n-(3-diethylaminopropyl)carbamate

Phenyl n-(3-diethylaminopropyl)carbamate

Cat. No.: B7891691
M. Wt: 250.34 g/mol
InChI Key: QTGRYTVBDPGQII-UHFFFAOYSA-N
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Description

Phenyl n-(3-diethylaminopropyl)carbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl n-(3-diethylaminopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 3-diethylaminopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques like recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Phenyl n-(3-diethylaminopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl n-(3-diethylaminopropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl n-(3-diethylaminopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, thereby blocking the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Phenyl n-(3-diethylaminopropyl)carbamate can be compared with other carbamate compounds such as:

  • Phenyl n-(3-dimethylaminopropyl)carbamate
  • Phenyl n-(3-morpholinopropyl)carbamate
  • Phenyl n-(3-piperidinopropyl)carbamate

Uniqueness:

Properties

IUPAC Name

phenyl N-[3-(diethylamino)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-16(4-2)12-8-11-15-14(17)18-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGRYTVBDPGQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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